4-(Dimethoxymethyl)benzaldehyde
Description
Significance of Aryl Aldehyde Acetals in Synthetic Organic Chemistry
Aryl aldehyde acetals are primarily valued as protecting groups for the aldehyde functional group. The conversion of an aldehyde to an acetal (B89532) is a reversible process that allows chemists to temporarily mask the aldehyde's reactivity. chemistrysteps.compressbooks.pub This protection is crucial in the synthesis of complex molecules that contain multiple functional groups.
Role of 1,4-bis(dimethoxymethyl)benzene (B15178923) within the Context of Multifunctionalized Aromatic Compounds
The compound 1,4-bis(dimethoxymethyl)benzene, the dimethyl acetal of terephthalaldehyde, is a prime example of a multifunctionalized aromatic compound. nih.gov Its structure, featuring a central benzene (B151609) ring symmetrically substituted with two dimethoxymethyl groups, makes it a versatile building block for the synthesis of advanced materials and complex organic architectures.
As a multifunctional compound, it can be used in polymerization reactions to create novel polymers with specific properties. nih.govrsc.org The parent dialdehyde, terephthalaldehyde, is a common monomer for producing polyimines, covalent organic frameworks (COFs), and porous organic frameworks (POFs). wikipedia.org The use of its protected acetal form, 1,4-bis(dimethoxymethyl)benzene, allows for more controlled or stepwise polymerization processes. This controlled reactivity is also exploited in the synthesis of intricate structures like molecular cages, where the sequential or simultaneous deprotection of the acetal groups can direct the formation of complex three-dimensional architectures. wikipedia.org
Below are the key properties of 1,4-bis(dimethoxymethyl)benzene:
| Property | Value |
|---|---|
| Molecular Formula | C12H18O4 |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 37832-34-1 |
| IUPAC Name | 1,4-bis(dimethoxymethyl)benzene |
| XLogP3 | 1.2 |
Current Research Frontiers and Challenges in the Synthesis and Application of Aromatic Dimethyl Acetals
The field of aromatic acetal chemistry continues to evolve, with researchers focusing on overcoming existing challenges and expanding their applications. A major frontier is the development of more efficient, environmentally friendly, and highly selective catalytic methods for both acetal formation and deprotection. ymerdigital.com
Recent advances include the use of novel catalysts that operate under mild or solvent-free conditions. organic-chemistry.org For example, photochemical methods employing catalysts like Eosin Y under visible light allow for the protection of even acid-sensitive aldehydes. organic-chemistry.org Other innovative catalysts include tetrabutylammonium (B224687) tribromide and perchloric acid adsorbed on silica (B1680970) gel, which offer high yields and chemoselectivity. organic-chemistry.org The development of robust, reusable heterogeneous catalysts remains a key challenge to improve the sustainability and cost-effectiveness of these reactions. ymerdigital.com
Another significant challenge lies in the selective manipulation of multifunctional acetals like 1,4-bis(dimethoxymethyl)benzene. Achieving selective mono-deprotection to yield the corresponding aldehyde-acetal is a non-trivial task that requires precise control over reaction conditions. Success in this area would unlock new synthetic pathways, allowing for the differential functionalization of the two ends of the molecule. Further research is also directed towards integrating these acetal-containing building blocks into novel materials, such as advanced polymers and functional frameworks, with tailored electronic, optical, or porous properties. rsc.orgacs.org
A summary of modern catalytic approaches for acetal synthesis is presented below.
| Catalyst System | Key Advantages | Reference |
|---|---|---|
| Eosin Y (Photochemical) | Neutral conditions, visible light, good for acid-sensitive substrates. | Org. Lett., 2017, 19, 122-125 organic-chemistry.org |
| Tetrabutylammonium Tribromide | Mild, chemoselective for aldehydes over ketones. | J. Org. Chem., 2002, 67, 5842-5845 organic-chemistry.org |
| Perchloric Acid on Silica Gel | Efficient, reusable, often solvent-free. | Synthesis, 2007, 299-303 organic-chemistry.org |
| Indium(III) Trifluoromethanesulfonate | Neutral deprotection conditions, microwave compatible. | organic-chemistry.org |
Properties
IUPAC Name |
4-(dimethoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGTVLBJRMZPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575981 | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103781-93-7 | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103781-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Selective Transformations of 4 Dimethoxymethyl Benzaldehyde
Selective Reactions at the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily undergoes nucleophilic additions, condensation reactions, as well as oxidation and reduction.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the aldehyde group is a prime target for various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Aldol (B89426) reactions represent a powerful method for carbon-carbon bond formation. mdpi.com In the context of 4-(Dimethoxymethyl)benzaldehyde, its reaction with ketene (B1206846) silyl (B83357) acetals, a type of enolate equivalent, can be facilitated. While direct reactions between silyl enol ethers and aldehydes are often slow, the addition of a Lewis acid catalyst increases the electrophilicity of the carbonyl group, promoting the reaction. msu.edu These reactions, known as Mukaiyama aldol reactions, can produce a mixture of syn and anti diastereomers. msu.edu Research has shown that aldol reactions of ketene silyl acetals with reactive aldehydes can proceed smoothly in water to yield the corresponding aldol products in good yields. capes.gov.br
A related catalytic O-silylative aldol reaction has been described between ethyl diazoacetate and various aldehydes, including those with electron-donating groups like 4-methoxybenzaldehyde (B44291), which is structurally similar to this compound. nih.gov This reaction utilizes a combination of N,O-bis(trimethylsilyl)acetamide and a catalytic amount of tetramethylammonium (B1211777) pivalate (B1233124) to afford O-silylated aldol products in high yields. nih.gov
| Aldehyde | Product | Yield |
| 4-Methoxybenzaldehyde | Ethyl 2-Diazo-3-(4-methoxyphenyl)-3-((trimethylsilyl)oxy)propanoate | 96% |
| 4-(Trifluoromethyl)benzaldehyde | Ethyl 2-Diazo-3-(4-(trifluoromethyl)phenyl)-3-((trimethylsilyl)oxy)propanoate | 86% |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-Chlorophenyl)-2-diazo-3-((trimethylsilyl)oxy)propanoate | quantitative |
Table 1: Yields of O-silylated aldol products from the reaction of various benzaldehydes with ethyl diazoacetate. nih.gov
The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules. Proline and its derivatives have emerged as effective catalysts for direct asymmetric aldol reactions. nih.govthieme-connect.de These reactions involve the formation of an enamine intermediate from a ketone and the catalyst, which then reacts with an aldehyde. youtube.com The enantioselectivity is controlled by the chiral catalyst, which directs the approach of the electrophile. nih.govyoutube.com
Studies on proline-catalyzed aldol reactions between different aldehydes have shown high enantioselectivity. mdpi.com For instance, L-prolinamides have been used to catalyze the direct aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone (B3395972), achieving moderate enantiomeric excesses. nih.gov The use of L-prolinamides derived from α,β-hydroxyamines, which possess a terminal hydroxyl group, leads to higher catalytic efficiency and enantioselectivity, with up to 93% ee for aromatic aldehydes. nih.gov This enhancement is attributed to hydrogen bonding between the catalyst's amide N-H and terminal hydroxyl groups with the aldehyde substrate. nih.gov
Computational studies have been employed to understand the origins of enantioselectivity in these reactions, highlighting the importance of the solvent and entropic effects. mdpi.com The development of chiral bis(phosphine oxide) catalysts has also enabled the first catalytic enantioselective aldol reaction of unprotected carboxylic acids with aldehydes, producing β-hydroxycarboxylic acids with high enantioselectivities. nih.gov
The reaction of aldehydes with primary amines yields imines, also known as Schiff bases, through a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. lumenlearning.comorgoreview.comlibretexts.org This reaction is highly dependent on the pH of the medium, with the optimal rate typically observed around a pH of 5. lumenlearning.comlibretexts.org At low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for its removal as water. lumenlearning.comlibretexts.org
The mechanism involves the initial nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. orgoreview.comyoutube.com Acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to give the final imine product. orgoreview.comyoutube.com
| Reactants | Product |
| Aldehyde + Primary Amine | Imine + Water |
| Ketone + Primary Amine | Imine + Water |
Table 2: General reaction for imine formation. lumenlearning.comorgoreview.com
Oxidative and Reductive Transformations of the Aldehyde Group
The aldehyde group in this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
The oxidation of benzaldehydes to their corresponding carboxylic acids can be achieved using various oxidizing agents. nih.gov For example, ruthenium(IV) oxo complexes have been shown to effectively oxidize benzaldehyde (B42025) and its derivatives. nih.gov Mechanistic studies suggest a hydrogen-atom transfer (HAT) mechanism for this transformation. nih.gov
Conversely, the aldehyde can be reduced to the corresponding alcohol. A chemoselective method for the reduction of aldehydes and ketones to alcohols utilizes polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate. researchgate.net This system demonstrates excellent tolerance for other reducible functional groups. researchgate.net The reduction of 4-methoxybenzaldehyde, a compound structurally similar to this compound, proceeds efficiently under these conditions. researchgate.net
Chemical Transformations Involving the Dimethoxymethyl Acetal (B89532) Group
The dimethoxymethyl acetal group in this compound serves as a protecting group for the aldehyde functionality. Acetals are generally stable to bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.org However, they are susceptible to hydrolysis under acidic conditions, which regenerates the original aldehyde. organic-chemistry.org
The deprotection of acetals can be achieved using various methods, including acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents with an acid catalyst. organic-chemistry.org Gentle Lewis acids like erbium(III) triflate have been used for the chemoselective cleavage of acetals at room temperature. organic-chemistry.org Furthermore, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can also facilitate the deprotection of acetals. organic-chemistry.org
The dimethoxymethyl acetal of a related compound, 4-methoxybenzaldehyde dimethyl acetal, is used as a protecting group for diols, particularly in carbohydrate chemistry. fishersci.com It is also involved in allylation reactions with allyltrimethylsilane (B147118) catalyzed by iron(III) chloride. fishersci.com
Acetal Deprotection (Hydrolysis) Methodologies
The hydrolysis of the dimethyl acetal group in this compound to regenerate the parent aldehyde is a fundamental transformation. This deprotection is most commonly achieved under acidic conditions.
The cleavage of the acetal in this compound is typically carried out using a variety of acid catalysts in the presence of water. The general mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which then breaks down to the aldehyde and a second molecule of methanol. researchgate.net
A range of acidic catalysts can be employed for this transformation. Common laboratory procedures utilize mineral acids such as hydrochloric acid or sulfuric acid in a suitable solvent system like acetone-water or tetrahydrofuran-water. wikipedia.org Solid acid catalysts, such as Amberlite IR-120, have also been demonstrated to be effective for the hydrolysis of the closely related benzaldehyde dimethyl acetal, offering the advantage of easy separation from the reaction mixture. walisongo.ac.id The reaction conditions can be tailored to the substrate's sensitivity, with milder conditions often being sufficient for efficient deprotection.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Note |
| Hydrochloric Acid | Acetone/Water | Room Temperature | High | General protocol for acetal hydrolysis. |
| Sulfuric Acid | Tetrahydrofuran/Water | Room Temperature | High | Common and effective method. |
| Amberlite IR-120 | Dioxane/Water | 25-55 | >90 | For the related benzaldehyde dimethyl acetal. walisongo.ac.id |
| Neat Water | Water | 80 | Quantitative | For various aromatic dimethyl acetals. umn.edu |
Table 1: Representative Acid-Catalyzed Deacetalization Protocols. Yields marked with an asterisk () are for closely related aromatic acetals and are expected to be similar for this compound.*
A significant challenge in synthetic chemistry is the selective deprotection of one functional group while another, similarly reactive group remains intact. In the case of this compound derivatives that may contain other acid-labile functionalities, such as silyl ethers (e.g., TBDMS) or other protecting groups, achieving selective hydrolysis of the dimethyl acetal can be difficult.
The selective cleavage often relies on the subtle differences in the kinetics of hydrolysis of the various protecting groups. Generally, acyclic acetals like the dimethyl acetal are more readily cleaved under aqueous acidic conditions than many other acid-sensitive groups. For instance, some methods have been developed for the chemoselective deprotection of acetals derived from ketones and conjugated aldehydes using reagents like bismuth nitrate, which may offer a degree of selectivity. walisongo.ac.id However, specific studies detailing the selective deacetalization of this compound in the presence of other acid-labile groups are not extensively documented, and such transformations would likely require careful optimization of reaction conditions on a case-by-case basis.
Kinetic studies on the hydrolysis of substituted benzaldehyde dimethyl acetals provide insight into the electronic effects on the reaction rate. For the hydrolysis of benzaldehyde dimethyl acetal, the reaction is known to be specific-acid catalyzed. walisongo.ac.id The rate of hydrolysis is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the carbocationic intermediate, whereas electron-withdrawing groups, such as the formyl group in this compound, are expected to decrease the rate of hydrolysis compared to the unsubstituted benzaldehyde dimethyl acetal.
One study on the hydrolysis of benzaldehyde dimethyl acetal over an Amberlite IR-120 catalyst found the equilibrium constant for the hydrolysis to be K_e = exp(8.67 - 1880/T), where T is the absolute temperature. walisongo.ac.id This indicates that the hydrolysis is a reversible process. The study also suggested an Eley-Rideal model for the kinetics, where the reaction occurs between an adsorbed water molecule and an acetal molecule in the bulk phase. walisongo.ac.id
Transacetalization Reactions for Derivatization
Transacetalization is a process where an existing acetal reacts with a different alcohol, typically a diol, under acidic catalysis to form a new, cyclic acetal. This reaction is driven to completion by the removal of the more volatile alcohol (in this case, methanol). Transacetalization of this compound with diols such as ethylene (B1197577) glycol or propylene (B89431) glycol can be used to introduce cyclic acetal protecting groups, which can offer different stability and deprotection characteristics compared to the dimethyl acetal. For example, the acetalization of the related benzaldehyde with ethylene glycol is efficiently catalyzed by sulfonic acid-functionalized metal-organic frameworks.
This derivatization can be useful in multi-step syntheses where a more robust protecting group is required. The resulting 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) derivatives can provide altered solubility and reactivity profiles for the molecule.
Chemo- and Regioselectivity in Reactions of this compound
The presence of two distinct carbonyl functionalities, one free aldehyde and one protected aldehyde, in this compound allows for selective reactions at either site, demonstrating the principles of chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the free aldehyde group is significantly more electrophilic and reactive towards nucleophiles than the acetal group. This allows for a wide range of selective transformations at the aldehyde position while leaving the acetal untouched. For example, reactions such as Wittig olefination, Grignard additions, and reductions with mild reducing agents like sodium borohydride (B1222165) will selectively occur at the aldehyde carbonyl.
Regioselectivity in the context of this compound primarily relates to reactions occurring on the aromatic ring. The formyl and dimethoxymethyl groups are both ortho-, para-directing groups for electrophilic aromatic substitution. However, the formyl group is deactivating, while the dimethoxymethyl group is activating. In reactions such as directed ortho-metalation (DoM), the heteroatoms of the acetal group can direct lithiation to the ortho position, enabling subsequent functionalization at that specific site. This provides a powerful tool for the synthesis of highly substituted aromatic compounds.
| Reaction Type | Reagent | Selectivity | Product Type |
| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Chemoselective | Secondary Alcohol |
| Reduction | Sodium Borohydride (NaBH₄) | Chemoselective | Primary Alcohol |
| Olefination | Wittig Reagents (e.g., Ph₃P=CH₂) | Chemoselective | Alkene |
| Directed Metalation | n-Butyllithium | Regioselective | ortho-Substituted Benzaldehyde Acetal |
Table 2: Examples of Chemo- and Regioselective Reactions of this compound.
Synthesis of Substituted this compound Derivatives
The aromatic ring of this compound is amenable to substitution, allowing for the introduction of various functional groups that can tune the molecule's properties and reactivity.
Halogenated this compound Analogues
Halogenated derivatives of benzaldehydes are important intermediates in organic synthesis. The bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a well-established process that yields 5-bromovanillin. chemicalbook.comyoutube.comchemicalbook.com This reaction is typically carried out by treating vanillin with bromine in a solvent like methanol, often at reduced temperatures to control the reaction. chemicalbook.comyoutube.com For instance, dissolving vanillin in methanol and adding bromine while maintaining the temperature between 0-5 °C, followed by stirring at room temperature, results in the formation of 5-bromovanillin, which can be precipitated by pouring the mixture into ice-cold water. chemicalbook.com Alternative methods utilize hydrobromic acid and hydrogen peroxide in a two-phase system of water and chlorobenzene (B131634) or with a catalyst such as aluminum bromide. guidechem.comgoogle.com
Similarly, benzaldehyde dimethyl acetals can be synthesized from their corresponding benzaldehydes. A general method involves the reaction of a substituted benzaldehyde with an alkyl orthoformate, such as trimethyl orthoformate, in the presence of a sulfonic acid catalyst like tosic acid. google.com For example, 3-bromobenzaldehyde (B42254) can be converted to 3-bromobenzaldehyde dimethylacetal by reacting it with trimethyl orthoformate and a catalytic amount of tosic acid in toluene (B28343) and methanol. google.com This suggests a viable pathway to synthesize halogenated this compound analogues by first halogenating a suitable benzaldehyde precursor and then protecting the aldehyde group as a dimethyl acetal.
| Starting Material | Reagents | Product | Yield | Reference |
| Vanillin | Bromine, Methanol | 5-Bromovanillin | 99% | chemicalbook.com |
| 3-Bromobenzaldehyde | Trimethyl orthoformate, Tosic acid, Toluene, Methanol | 3-Bromobenzaldehyde dimethylacetal | 95.5% | google.com |
| 3-Bromo-4-fluorobenzaldehyde | Trimethyl orthoformate, Tosic acid, Toluene, Methanol | 3-Bromo-4-fluorobenzaldehyde dimethylacetal | 98.1% | google.com |
Aromatic Ring Substituted Derivatives (e.g., 4-(Hydroxymethyl)benzaldehyde (B2643722) Dimethyl Acetal)
The compound 4-(Hydroxymethyl)benzaldehyde dimethyl acetal, also known as 4-(dimethoxymethyl)benzyl alcohol, is a key derivative where the formyl group of the parent molecule is reduced to a hydroxymethyl group. This transformation provides a benzylic alcohol functionality, which is a valuable handle for further synthetic modifications. This derivative is particularly useful as a linker for the immobilization of carbohydrates through acetalization, where the benzylic alcohol can then react with a polymer support. It has also been instrumental in the synthesis of complex nucleoside derivatives.
Utilization as a Precursor in Complex Molecule Synthesis
The unique combination of a protected aldehyde and other functionalities makes this compound and its derivatives valuable precursors for constructing a variety of complex molecules.
Construction of Phosphorylated Aromatic Compounds
The phosphorylation of alcohols is a critical reaction for creating phosphate (B84403) monoesters, which are integral to many biological molecules and pharmaceutical agents. nih.gov Benzylic alcohols can be directly converted into their corresponding phosphonates. A one-flask procedure for this transformation involves treating the benzylic alcohol with triethyl phosphite (B83602) and zinc iodide. acs.org This method provides an alternative to the more traditional Arbuzov reaction, which typically requires the conversion of the alcohol to a halide first. acs.org
This direct phosphorylation is effective for a range of benzylic alcohols, including those with various substituents on the aromatic ring. nih.govacs.org For example, alcohols bearing bromide, methoxy, cyano, and even aldehyde groups can be successfully phosphorylated. nih.gov Given that 4-(dimethoxymethyl)benzyl alcohol contains a benzylic alcohol, these methods are applicable for the synthesis of phosphorylated compounds derived from this compound. The resulting phosphorylated derivatives are stable analogues of biologically important molecules and can be used as tools to study processes like protein phosphorylation. researchgate.net
| Alcohol Substrate | Phosphorylation Reagent | Catalyst/Mediator | Product Type | Reference |
| Benzylic/Allylic Alcohols | Triethyl phosphite | ZnI₂ | Phosphonates | acs.org |
| Various Alcohols (including benzylic) | Phosphoramidite | Oxidation | Phosphate Triester | nih.gov |
| Benzylic Alcohols | Di-p-nitrobenzyl phosphoryl chloride | - | Phosphate Triester | uoa.gr |
Synthesis of Bifunctional Linkers for Bioconjugation
Bifunctional linkers are essential in bioconjugate chemistry for connecting molecules, such as therapeutic drugs to antibodies. publish.csiro.auresearchgate.net Derivatives of this compound are used to create such linkers, where the protected aldehyde serves as a latent functional group that can be revealed under specific conditions to form a bond with a biological molecule. publish.csiro.au
A series of novel bifunctional linkers based on 4-substituted benzaldehydes containing a succinimide (B58015) moiety have been synthesized. publish.csiro.auresearchgate.net The succinimide group can react with primary amines, such as the lysine (B10760008) residues on proteins, while the benzaldehyde functionality, masked as an acetal, can form an acid-sensitive linkage with diols present on a drug or another molecule. publish.csiro.au The synthesis strategies for these linkers include Williamson ether formation, Sonogashira palladium-catalyzed coupling, and amide bond formation to introduce functionality at the para position, thereby modulating the lability of the acetal linkage. publish.csiro.auresearchgate.net For example, uridine (B1682114) has been used as a model for the cytotoxic drug 5-fluorouridine (B13573) to demonstrate the formation of cyclic acetals with these linkers. publish.csiro.au
Preparation of Nucleoside and Carbohydrate Derivatives
The acetal group in this compound and its analogues makes them highly useful for the protection of diol functionalities in carbohydrates and nucleosides. This protection strategy is fundamental in the multi-step synthesis of complex oligosaccharides and modified nucleosides. numberanalytics.comuobaghdad.edu.iq
In carbohydrate chemistry, benzaldehyde dimethyl acetal reacts with diols, such as the 4,6-hydroxyl groups of pyranosides, in the presence of an acid catalyst to form a cyclic benzylidene acetal. numberanalytics.comnumberanalytics.comresearchgate.net This protecting group is stable under many reaction conditions but can be selectively removed or opened regioselectively to reveal either the 4- or 6-hydroxyl group for further functionalization. nih.govnih.gov The use of benzaldehyde dimethyl acetal is often preferred over benzaldehyde itself as it can lead to higher yields and avoid the need for elevated temperatures. researchgate.net
In nucleoside chemistry, substituted benzaldehyde derivatives are used to create complex structures. For instance, 4-(hydroxymethyl)benzaldehyde dimethyl acetal was specifically used in the synthesis of 5′-O-TBDPS-2′,3′-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine. Here, the acetal forms a protective ring across the 2' and 3' hydroxyls of the ribose sugar, a key step in building modified nucleosides. nih.govnih.gov General methods for synthesizing nucleoside analogues often involve the condensation of a modified sugar moiety with a nucleobase, where protecting groups like the ones derived from this compound are crucial for achieving the desired regioselectivity and stereoselectivity. uobaghdad.edu.iqnih.gov
| Application Area | Key Reagent/Precursor | Transformation/Use | Resulting Structure | Reference |
| Carbohydrate Chemistry | Benzaldehyde dimethyl acetal | Protection of 4,6-diols | 4,6-O-benzylidene acetals | researchgate.netnih.gov |
| Nucleoside Synthesis | 4-(Hydroxymethyl)benzaldehyde dimethyl acetal | Protection of 2',3'-diols | 2',3'-O-benzylidene acetal | |
| Nucleoside Synthesis | 2-Substituted benzimidazole (B57391), Azido sugars | 1,3-Dipolar cycloaddition | Blocked nucleoside analogues | uobaghdad.edu.iq |
Synthesis and Applications of Derivatives and Analogues
Applications in Total Synthesis of Natural Products
While the direct application of 4-(Dimethoxymethyl)benzaldehyde in the seminal total syntheses of the iridoid glycosides Brasoside and Littoralisone has not been reported in the key literature, the strategic use of protected benzaldehyde (B42025) derivatives is a cornerstone of complex natural product synthesis. The prominent total syntheses of Brasoside and Littoralisone, achieved by MacMillan and coworkers, utilize other aldehydes, such as a derivative of (-)-citronellol (B1674659) and benzyloxyacetaldehyde, in key organocatalytic steps. acs.orgwikipedia.orgsigmaaldrich.com These syntheses hinge on critical transformations, including proline-catalyzed intramolecular Michael additions and [2+2] photocycloadditions, to construct the intricate molecular architectures of these natural products. acs.orgwikipedia.orgsigmaaldrich.com
The compound This compound features a benzaldehyde core where the aldehyde functionality is protected as a dimethyl acetal (B89532). This protecting group strategy is fundamental in multi-step synthesis to mask the reactivity of a functional group while other parts of the molecule are being modified. The acetal group is generally stable under neutral or basic conditions but can be readily deprotected to reveal the aldehyde under acidic conditions.
In the context of natural product synthesis, a molecule like This compound could serve as a valuable building block. The protected aldehyde allows for the introduction of the benzaldehyde moiety into a complex intermediate without the risk of undesired reactions that a free aldehyde might undergo, such as oxidation, reduction, or premature aldol (B89426) condensation.
Conceptual Application in Aldol Chemistry for Natural Product Synthesis:
Aldol reactions are powerful carbon-carbon bond-forming reactions essential for the construction of the polyol and carbocyclic frameworks found in many natural products, including iridoids. A protected benzaldehyde derivative such as This compound could be envisioned to participate in a synthetic sequence in several ways:
Introduction of an Aromatic Moiety: The protected benzaldehyde could be coupled with another fragment of the target molecule. After the coupling, the dimethoxymethyl group can be hydrolyzed to the free aldehyde.
Directed Aldol Reactions: The unmasked aldehyde can then participate in a directed aldol reaction with a ketone or another enolizable carbonyl compound to form a β-hydroxy ketone, a key intermediate in many synthetic pathways. This subsequent aldol reaction would be crucial for elongating a carbon chain or for constructing a new ring system.
For instance, in a hypothetical synthetic route towards a complex natural product, the phenyl group of This compound could be further functionalized, and the protected aldehyde would be carried through several synthetic steps. At a later stage, deprotection would provide the aldehyde at the precise moment it is needed for a crucial aldol condensation to build a key part of the molecular skeleton.
Below is a table detailing the properties of This compound .
| Property | Value |
| Synonym | 4-Formylbenzaldehyde dimethyl acetal |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 256-258 °C |
| Density | 1.083 g/cm³ |
| CAS Number | 66810-75-5 |
Medicinal Chemistry Applications
In the field of medicinal chemistry, the precise control over reactive functional groups is paramount for the successful synthesis of complex bioactive molecules. This compound serves as a key precursor, where the dimethoxymethyl group acts as a protecting group for the aldehyde. This protection strategy is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The aldehyde can then be deprotected under specific conditions to participate in subsequent reactions.
Substituted benzaldehydes are a well-established class of compounds that can modulate the activity of various enzymes. For instance, certain benzaldehyde derivatives have been designed to bind to human hemoglobin and increase its oxygen affinity, which is a potential therapeutic strategy for sickle cell disease. nih.gov Furthermore, research has identified 4-(N,N-dialkylamino)benzaldehyde analogs as potent and reversible inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in various physiological processes and diseases. nih.gov Specifically, 4-(N,N-dipropylamino)benzaldehyde has shown very high inhibitory potency against class I ALDH. nih.gov
The strategic use of this compound allows for its incorporation into more complex scaffolds that can be further elaborated to target specific enzyme binding sites. The aldehyde, once deprotected, can form Schiff bases with amine residues in the active site of an enzyme or participate in other crucial interactions. For example, benzimidazole (B57391) derivatives, which can be synthesized from substituted benzaldehydes, are known to possess a wide range of biological activities, including acting as inhibitors for enzymes implicated in Alzheimer's disease. nih.govresearchgate.net The synthesis of such compounds often involves the condensation of a diamine with a substituted benzaldehyde, a reaction where the controlled reactivity of the aldehyde is critical. nih.gov
| Compound | Biological Target/Activity | Reference |
| Substituted Benzaldehydes | Increased oxygen affinity of human hemoglobin | nih.gov |
| 4-(N,N-dipropylamino)benzaldehyde | Potent, reversible inhibitor of class I aldehyde dehydrogenase | nih.gov |
| Benzimidazole Derivatives | Potential inhibitors for Alzheimer's disease | nih.govresearchgate.net |
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug delivery and targeted therapeutics. The aldehyde functionality is particularly useful in bioconjugation due to its ability to react selectively with specific functional groups on biomolecules, such as amines, to form stable linkages.
While direct use of this compound in bioconjugation is not widely reported, its deprotected form, 4-formylbenzaldehyde, is a valuable tool. The aldehyde can be used to conjugate drugs to carrier molecules, such as polymers or antibodies, to improve their solubility, stability, and targeting specificity. For instance, phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatives have been shown to be effective for the chemoselective bioconjugation of tyrosine residues on proteins. nih.gov The synthesis of functionalized PTADs can involve precursors with aldehyde functionalities.
The dimethoxymethyl group in this compound offers a strategic advantage in this context. It allows for the introduction of a masked aldehyde into a molecule that can be later revealed for conjugation, preventing premature reactions. This is particularly important when synthesizing complex drug delivery systems that require multiple, sequential reaction steps.
The development of new agrochemicals is crucial for ensuring global food security. researchgate.net Substituted benzaldehydes serve as important intermediates in the synthesis of a variety of pesticides and plant growth regulators. For example, some benzaldehyde O-alkyloximes have been found to exhibit phytotoxic activity. researchgate.net
The synthesis of complex heterocyclic compounds, which form the backbone of many modern agrochemicals, often utilizes substituted benzaldehydes as starting materials. For instance, tetrazole derivatives, known for their applications in agrochemicals, can be synthesized from organonitriles, which in turn can be prepared from aldehydes. acs.org Similarly, the synthesis of biologically active 1,4-benzodiazepines can involve the use of substituted 2-bromobenzaldehydes. acs.org
The role of this compound in this field lies in its ability to act as a precursor to more complex substituted benzaldehydes. The dimethoxymethyl group can be carried through several synthetic steps before being converted back to the aldehyde, which can then be used in the final steps of the synthesis of an active agrochemical ingredient.
Materials Science Applications
In materials science, the precise design of molecular building blocks is essential for creating materials with desired properties. The bifunctional nature of this compound, with its aromatic ring and latent aldehyde group, makes it an attractive monomer or precursor for a range of advanced materials.
The aldehyde group is a versatile functional group for polymerization reactions. Polymers derived from benzaldehyde and its derivatives can exhibit interesting thermal, mechanical, and optical properties. While the direct polymerization of this compound is not common, its deprotected form, 4-formylbenzaldehyde, can be used as a monomer.
For example, polythioester polymers have been synthesized through the reaction of dithiol compounds with diacyl chlorides. oiccpress.com While this specific example does not use an aldehyde directly, the synthesis of the diacyl chloride monomers could potentially start from a substituted benzaldehyde.
More directly, the aldehyde group can participate in condensation polymerizations with other monomers, such as phenols or amines, to form a variety of thermosetting and thermoplastic resins. The use of a protected aldehyde like this compound would allow for controlled polymerization processes, where the polymerization is initiated by the deprotection of the aldehyde.
Catalytic membranes combine the functions of a catalyst and a membrane in a single unit, offering advantages in terms of process intensification and efficiency. The development of such systems often relies on the immobilization of catalytic species onto a membrane support.
Substituted benzaldehydes and their derivatives can play a role in the fabrication of these membranes. For instance, metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and separation, can be functionalized with organic linkers derived from substituted benzaldehydes. nih.gov A study on a zirconium-based MOF used a pyridine (B92270) carbaldehyde to modify the framework, which was then used to support a cerium catalyst for the synthesis of polyhydroquinolines. nih.gov
The aldehyde functionality can be used to covalently attach catalytic molecules to the membrane surface. The use of this compound as a precursor would allow for the synthesis of complex catalytic moieties that can then be anchored to the membrane via the deprotected aldehyde group. Furthermore, insights into the substituent effects of benzaldehyde derivatives on catalytic reactions, such as in heterogeneous organocatalyzed aldol reactions, can inform the design of more efficient catalytic membrane systems. d-nb.inforesearchgate.net
| Application Area | Role of this compound | Relevant Research Findings | Reference |
| Polymeric Materials | Precursor to monomers for condensation polymerization. | Synthesis of polythioester polymers from diacyl chlorides. | oiccpress.com |
| Catalytic Membranes | Precursor for functionalizing membrane supports with catalytic moieties. | Use of pyridine carbaldehyde to modify a zirconium MOF for catalysis. | nih.gov |
| Organocatalysis | Precursor to reactants in studies of substituent effects on catalytic reactions. | Elucidation of reactant molecular structure effects on surface interactions and reactivity in aldol reactions. | d-nb.inforesearchgate.net |
Design of Functionalized Organic Materials
The strategic design of functional organic materials often requires monomers with precisely controlled reactivity. This compound serves as an ideal candidate for creating such materials, including advanced polymers and porous crystalline frameworks.
Polymers with Controlled Architectures: The mono-protected nature of this compound is highly advantageous in polymer chemistry. It allows for its incorporation into a polymer backbone via the free aldehyde group, while the protected acetal remains dormant. This approach is critical for synthesizing block copolymers or for the post-polymerization modification of materials. For instance, benzaldehyde-functionalized polymers can be assembled into complex nanostructures like vesicles (polymersomes). nih.gov The aldehyde groups on these vesicles can then be used to attach bioactive molecules or crosslink the structure. nih.gov
Furthermore, research has shown that benzaldehyde derivatives can be copolymerized with other monomers, such as phthalaldehyde, to create metastable polymers. researchgate.net These materials are designed to be stable under normal conditions but can be triggered to depolymerize rapidly in response to a specific stimulus, like a change in pH. researchgate.net The ability to incorporate functional groups through the benzaldehyde monomer is key to tuning the properties and responsiveness of these "smart" materials.
Precursors for Porous Crystalline Materials: this compound is a direct precursor to terephthalaldehyde, which, upon oxidation, yields terephthalic acid. Terephthalic acid is a cornerstone linker molecule in the synthesis of Metal-Organic Frameworks (MOFs), a class of highly porous crystalline materials with vast surface areas. researchgate.netgoogle.com MOFs like the UiO-series and MIL-series utilize terephthalate (B1205515) linkers to construct robust frameworks with applications in gas storage, catalysis, and drug delivery. google.comrsc.orgnih.gov
The use of this compound allows for a controlled approach to synthesizing multifunctional linkers. The free aldehyde can be modified to introduce additional functionalities before the second aldehyde is deprotected and oxidized to form the carboxylic acid needed for MOF synthesis. This stepwise approach enables the rational design of MOFs with tailored pore environments and specific active sites. Research has demonstrated the catalytic activity of MOFs in acetalization and deacetalization reactions, highlighting the synergy between the chemistry of this compound and the functional capabilities of the resulting materials. researchgate.netresearchgate.net
Conclusion
4-(Dimethoxymethyl)benzaldehyde is more than a simple synthetic intermediate; it is a sophisticated molecular tool that enables the precise design of advanced functional materials. Its defining feature—a stable, protected aldehyde group alongside a reactive one—provides chemists with the control needed to build complex polymer architectures and engineer the pore chemistry of metal-organic frameworks. As the demand for smart, responsive, and highly functional materials continues to grow, the role of versatile building blocks like this compound in interdisciplinary research is set to expand.
Mechanistic Insights and Computational Studies
Elucidation of Reaction Mechanisms
The core of understanding 4-(Dimethoxymethyl)benzaldehyde's chemical behavior lies in its acetal (B89532) group. The formation and cleavage of this functional group are fundamental reversible reactions, the mechanisms of which have been extensively studied.
Mechanistic Pathways of Acetal Formation and Hydrolysis
The formation of this compound from 4-formylbenzaldehyde and methanol (B129727), and its subsequent hydrolysis back to the aldehyde, proceed through a series of well-defined, acid-catalyzed steps.
Acetal Formation: The reaction initiates with the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a molecule of methanol. This results in the formation of a tetrahedral intermediate known as a hemiacetal. Following a proton transfer from the newly added methoxy (B1213986) group to one of the hydroxyl groups, a molecule of water is eliminated, forming a resonance-stabilized oxocarbenium ion. Finally, a second molecule of methanol attacks the oxocarbenium ion, and subsequent deprotonation yields the stable dimethyl acetal, this compound.
Hydrolysis: The hydrolysis of this compound is the reverse of its formation and is also acid-catalyzed. The process begins with the protonation of one of the methoxy oxygens, which turns the methoxy group into a good leaving group (methanol). The departure of methanol generates a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal. Deprotonation of the ether oxygen and subsequent proton transfer to the remaining methoxy group sets the stage for the elimination of a second molecule of methanol. This final elimination step regenerates the protonated aldehyde, which upon deprotonation yields the final aldehyde product and regenerates the acid catalyst. Studies on the hydrolysis of the closely related (dimethoxymethyl)benzene have shown that the reaction proceeds efficiently, with benzaldehyde (B42025) as the sole product. researchgate.net
Catalytic Roles of Brønsted and Lewis Acids in Selective Transformations
Both Brønsted and Lewis acids play crucial roles in facilitating the selective transformation of this compound and related compounds.
Brønsted Acids: Brønsted acids, which are proton donors, are the traditional catalysts for both acetal formation and hydrolysis. nih.gov They function by protonating the carbonyl oxygen in the forward reaction and an acetal oxygen in the reverse reaction, thereby activating the substrate for nucleophilic attack. The catalytic efficiency of Brønsted acids can be influenced by the reaction medium and the nature of the acid itself. For instance, in enantioselective protonation reactions, the combination of a chiral Brønsted acid with an achiral proton source can lead to high enantioselectivities. nih.gov
Lewis Acids: Lewis acids, which are electron-pair acceptors, can also effectively catalyze reactions involving acetals. They coordinate to the oxygen atom of the carbonyl or acetal group, which increases the electrophilicity of the carbon atom and facilitates nucleophilic attack. nih.govnih.gov In certain reactions, Lewis acids can offer advantages in terms of selectivity and reaction conditions. For example, Lewis acid-catalyzed rearrangements of related vinyl acetal derivatives have been shown to proceed with high stereoselectivity. nih.gov The choice between a Brønsted and a Lewis acid catalyst can significantly impact the reaction pathway and product distribution, allowing for selective transformations.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the intricacies of chemical structures and reactions at the molecular level. For this compound, these methods offer a deeper understanding of its properties and reactivity.
Density Functional Theory (DFT) Calculations for Structure-Reactivity Relationships
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.
DFT studies on related substituted benzaldehydes have been used to determine optimized molecular structures, vibrational frequencies, and thermodynamic parameters. conicet.gov.ar For instance, calculations on 4-(Dimethylamino)benzaldehyde have provided insights into its molecular structure and vibrational spectra. conicet.gov.ar Similar calculations for this compound would allow for the prediction of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. scielo.br The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability.
Table 1: Representative DFT-Calculated Properties for a Substituted Benzaldehyde Analog
| Parameter | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: These are representative values for a substituted benzaldehyde and not specific to this compound. Actual values would require specific DFT calculations.
Molecular Modeling of Intermolecular Interactions and Conformational Analysis
Molecular modeling techniques, including molecular mechanics and molecular dynamics, are instrumental in studying the non-covalent interactions and conformational landscape of this compound. These models can simulate the interactions of the molecule with its environment, such as solvent molecules or other reactants.
Prediction of Catalytic Activity and Selectivity
Computational methods are increasingly used to predict the activity and selectivity of catalysts for specific reactions. By modeling the interaction of this compound with different Brønsted or Lewis acid catalysts, it is possible to predict which catalyst will be most effective.
DFT calculations can be used to model the transition states of the catalyzed reaction, providing insights into the activation energy barriers. researchgate.netnih.gov A lower activation energy suggests a more active catalyst. For example, DFT studies have been employed to understand the mechanism and selectivity of Lewis acid-catalyzed reactions of benzaldehyde derivatives. researchgate.net By comparing the transition state energies for different catalytic pathways, it is possible to predict the selectivity of a reaction. This predictive capability is invaluable for the rational design of new and improved catalytic systems for transformations involving this compound, saving significant time and resources in experimental studies. nih.gov
Table 2: Predicted Catalytic Performance for a Generic Acetal Hydrolysis
| Catalyst Type | Predicted Activation Energy (kcal/mol) | Predicted Selectivity |
| Strong Brønsted Acid | 15 | High |
| Weak Brønsted Acid | 25 | Moderate |
| Strong Lewis Acid | 18 | High |
| Weak Lewis Acid | 28 | Low |
Note: These values are illustrative and represent a generic trend. Actual values are highly dependent on the specific reactants and catalyst.
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation of Transformations
Spectroscopy is indispensable for probing the molecular structure of 4-(Dimethoxymethyl)benzaldehyde and tracking its conversion into new products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.
NMR spectroscopy is a primary tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key signals correspond to the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the acetal (B89532) proton. The aromatic region typically shows a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. Key resonances include the aldehyde carbonyl carbon, the acetal carbon, the aromatic carbons, and the methoxy carbons. The chemical shift of the aldehyde carbon is particularly diagnostic, appearing significantly downfield. docbrown.info
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~9.9 | s | Aldehyde (CHO) |
| ¹H | ~7.8 | d | Aromatic (2H, ortho to CHO) |
| ¹H | ~7.6 | d | Aromatic (2H, ortho to CH(OCH₃)₂) |
| ¹H | ~5.4 | s | Acetal (CH(OCH₃)₂) |
| ¹H | ~3.3 | s | Methoxy (6H, OCH₃) |
| ¹³C | ~192 | Aldehyde (CHO) | |
| ¹³C | ~138 | Aromatic (C-CHO) | |
| ¹³C | ~135 | Aromatic (C-CH(OCH₃)₂) | |
| ¹³C | ~129 | Aromatic (CH) | |
| ¹³C | ~128 | Aromatic (CH) | |
| ¹³C | ~102 | Acetal (CH(OCH₃)₂) | |
| ¹³C | ~53 | Methoxy (OCH₃) |
Note: Data are estimated based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and instrument.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of this compound, IR analysis is used to confirm the presence of the aldehyde and acetal functionalities.
The most prominent and diagnostic absorption band is that of the aldehyde carbonyl (C=O) stretch, which typically appears as a strong, sharp peak in the region of 1710-1685 cm⁻¹. The presence of this band is a clear indicator of the aldehyde group. Another characteristic feature is the C-H stretch of the aldehyde proton, which usually appears as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
The acetal group is characterized by strong C-O stretching vibrations, which are typically observed in the fingerprint region of the spectrum, between 1200 and 1000 cm⁻¹. These bands, corresponding to the C-O-C linkages of the dimethoxymethyl group, provide further evidence for the compound's structure. Analysis of related compounds like 4-methoxybenzaldehyde (B44291) shows a strong carbonyl peak around 1684 cm⁻¹ and aromatic C-H stretches. nist.govresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2900-2800 | Medium | C-H Stretch | Aldehyde (CHO) |
| 1710-1685 | Strong | C=O Stretch | Aldehyde (CHO) |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1200-1000 | Strong | C-O Stretch | Acetal (C-O-C) |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and obtaining information about its structure through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes an invaluable tool for analyzing reaction mixtures, identifying products and byproducts, and monitoring the progress of a reaction over time. researchgate.net
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.22 g/mol ). The fragmentation pattern is highly informative. A characteristic loss is that of a methoxy group (-OCH₃) to form a stable [M-31]⁺ ion. Another significant fragmentation pathway involves the cleavage of the acetal group. For the closely related benzaldehyde (B42025) dimethyl acetal, major fragments are observed at m/z 121 (loss of a methoxy group) and m/z 77 (phenyl cation). nih.govnist.gov
GC-MS is particularly useful for monitoring reactions where this compound is a starting material or product. Samples can be taken from the reaction at various time points, and the chromatogram will show peaks corresponding to each component in the mixture. researchgate.net The mass spectrum of each peak can then be used to identify the compound, allowing for the quantification of starting material consumption and product formation.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is fundamental to the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.
Preparative Thin Layer Chromatography (prep TLC) is a chromatographic technique used for the purification of small to moderate quantities of a compound, typically in the milligram range (up to 100 mg). rochester.educhemrxiv.org This method is particularly useful for separating this compound from other products or unreacted starting materials, especially when the components have similar retention factors (Rf) that make column chromatography challenging. chemrxiv.org
The process involves applying a concentrated solution of the crude mixture as a thin band near the bottom of a TLC plate coated with a stationary phase, such as silica (B1680970) gel. rochester.edu The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. After development, the separated bands are visualized, often using UV light. The band corresponding to this compound is scraped from the plate, and the compound is extracted from the silica gel with a polar solvent. rochester.edureddit.com
Gas Chromatography (GC) is a premier analytical technique for assessing the purity of volatile compounds like this compound and for quantitatively monitoring chemical reactions. sigmaaldrich.com It is widely used to determine the conversion of reactants and the yield of products. rsc.org
In a typical GC analysis, a small sample of the reaction mixture is injected into the instrument, where it is vaporized. youtube.com An inert carrier gas then sweeps the vaporized components through a long, thin column. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column. Compounds with lower boiling points and weaker interactions travel through the column faster and are detected first. youtube.com
To determine conversion and yield, an internal standard (a known amount of a non-reactive compound) is often added to the reaction mixture. rsc.org By comparing the peak areas of the starting material, the product, and the internal standard on the resulting chromatogram, one can accurately calculate the consumption of the reactant (conversion) and the amount of product formed (yield). researchgate.net This method provides a reliable way to optimize reaction conditions and assess the efficiency of a synthetic process involving this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(Dimethoxymethyl)benzaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or etherification of benzaldehyde derivatives. For example, 4-hydroxybenzaldehyde can be reacted with dimethoxymethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and controlled reflux (40–60°C) improve yield . Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended. Optimization studies suggest that maintaining stoichiometric excess of the dimethoxymethyl reagent enhances conversion rates.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify the aldehyde proton (~10 ppm) and dimethoxymethyl groups (δ 3.3–3.5 ppm for OCH₃).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and substituent orientations. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
- First Aid : Skin contact requires immediate washing with soap/water (15+ minutes); eye exposure necessitates 10–15 minutes of flushing with saline .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation.
Advanced Research Questions
Q. How does the dimethoxymethyl substituent influence the electronic and steric properties of benzaldehyde in nucleophilic addition reactions?
- Methodological Answer : The dimethoxymethyl group acts as an electron-donating substituent via methoxy conjugation, reducing the electrophilicity of the aldehyde group. This steric bulk also hinders nucleophilic attack, requiring catalysts like protic acids (e.g., H₂SO₄) to activate the carbonyl. Comparative kinetic studies with analogs (e.g., 4-methoxybenzaldehyde) show a 20–30% decrease in reaction rates, validated by Hammett plots .
Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets (e.g., enzymes)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., dihydrofolate reductase). Parametrize force fields (AMBER/CHARMM) for accurate ligand-protein energy minimization .
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with inhibitory activity data from enzyme assays.
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved experimentally?
- Methodological Answer :
- Phase Solubility Studies : Measure solubility in ethanol/water mixtures (0–100% v/v) at 25°C using UV-Vis spectroscopy (λmax ~270 nm).
- Hansen Solubility Parameters : Compare experimental results with HSPiP software predictions to identify mismatches.
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°) via van’t Hoff plots from solubility data at multiple temperatures .
Applications in Scientific Research
Q. What role does this compound play in synthesizing bioactive molecules (e.g., anti-inflammatory agents)?
- Methodological Answer : The compound serves as a key intermediate in synthesizing Schiff bases for metal coordination complexes. For example, condensation with hydrazides yields hydrazones, which are screened for COX-2 inhibition via ELISA assays. Optimize reaction pH (6–7) and temperature (60°C) to achieve >80% yield .
Q. How is this compound utilized in asymmetric catalysis studies?
- Methodological Answer : As a chiral aldehyde, it participates in organocatalytic aldol reactions. Use L-proline as a catalyst (20 mol%) in DMSO at 0°C to achieve enantiomeric excess (ee) >90%. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
